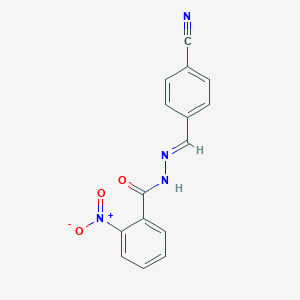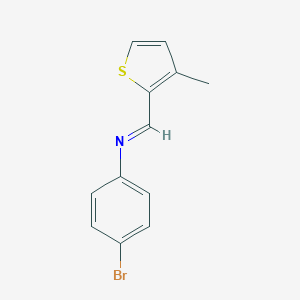![molecular formula C20H16O2 B326392 4-methylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B326392.png)
4-methylphenyl [1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methylphenyl [1,1'-biphenyl]-4-carboxylate is an organic compound with the molecular formula C14H12O2. It is also known as methyl 4-phenylbenzoate or methyl biphenyl-4-carboxylate. This compound is characterized by a biphenyl structure with a carboxylate ester group and a methyl group attached to the phenyl ring. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate can be synthesized through several methods. One common method involves the esterification of 4-biphenylcarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products:
Oxidation: 4-Methylbiphenyl-4-carboxylic acid.
Reduction: 4-Methylphenyl biphenyl-4-methanol.
Substitution: Various substituted biphenyl derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-methylphenyl [1,1'-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the behavior of biphenyl derivatives in biological systems.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-methylphenyl [1,1'-biphenyl]-4-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
4-Methylbiphenyl-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Methyl 4-biphenylcarboxylate: Another name for the same compound.
4-Phenylbenzoic acid methyl ester: Another name for the same compound.
Uniqueness: 4-methylphenyl [1,1'-biphenyl]-4-carboxylate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its biphenyl structure provides stability and versatility, making it valuable in various fields of research and industry.
Propriétés
Formule moléculaire |
C20H16O2 |
|---|---|
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
(4-methylphenyl) 4-phenylbenzoate |
InChI |
InChI=1S/C20H16O2/c1-15-7-13-19(14-8-15)22-20(21)18-11-9-17(10-12-18)16-5-3-2-4-6-16/h2-14H,1H3 |
Clé InChI |
YPMMEXWAXISSBH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-{4-[(4-nitrobenzylidene)amino]phenyl}acetamide](/img/structure/B326311.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-3-phenylpropanehydrazide](/img/structure/B326312.png)
![N-[(5-bromo-2-thienyl)methylene]-4-methyl-3-nitroaniline](/img/structure/B326313.png)
![N'-[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-2-methylbenzohydrazide](/img/structure/B326314.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B326318.png)
![2-Methoxy-4-[2-(3-phenylpropanoyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B326320.png)
![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3-chlorophenyl)-](/img/structure/B326321.png)
![N-{4-[(4-cyanobenzylidene)amino]phenyl}acetamide](/img/structure/B326327.png)

![N-methyl-N-{4-[(4-methylbenzylidene)amino]phenyl}acetamide](/img/structure/B326330.png)
![2-Methoxy-4-[(phenylimino)methyl]phenyl acetate](/img/structure/B326331.png)
![2-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzonitrile](/img/structure/B326332.png)
![2-nitro-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326333.png)
